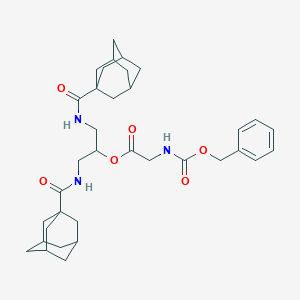
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate is a chemical compound with potential applications in scientific research. It is a derivative of adamantane, a hydrocarbon that has been studied for its unique properties, including its ability to inhibit viral replication.
Mécanisme D'action
The mechanism of action of 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate is not fully understood, but it is thought to involve inhibition of viral replication and/or inhibition of cancer cell growth. Studies have shown that adamantane derivatives inhibit the activity of viral proteins involved in viral replication, as well as the activity of enzymes involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate has low toxicity and is well-tolerated in laboratory animals. In vitro studies have demonstrated antiviral and anticancer activity of the compound, but further studies are needed to determine its efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate in lab experiments is its potential as a lead compound for the development of new antiviral and anticancer drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity.
Orientations Futures
For research on 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate include further studies to elucidate its mechanism of action, optimization of its activity through structure-activity relationship studies, and evaluation of its efficacy in vivo. Additionally, studies could be conducted to explore its potential applications in other areas, such as antifungal or antibacterial drug development.
Méthodes De Synthèse
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate can be synthesized using a multistep process that involves the reaction of adamantane with various reagents. One such method involves the reaction of adamantane with acyl chloride to form an intermediate product, which is then reacted with amino acid ester to form the final product.
Applications De Recherche Scientifique
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate has potential applications in scientific research, particularly in the field of antiviral and anticancer drug development. Studies have shown that derivatives of adamantane have antiviral activity against a variety of viruses, including influenza, HIV, and hepatitis C. Additionally, studies have shown that derivatives of adamantane have anticancer activity against various types of cancer cells.
Propriétés
Numéro CAS |
138405-02-4 |
|---|---|
Nom du produit |
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate |
Formule moléculaire |
C35H47N3O6 |
Poids moléculaire |
605.8 g/mol |
Nom IUPAC |
1,3-bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C35H47N3O6/c39-30(20-38-33(42)43-21-22-4-2-1-3-5-22)44-29(18-36-31(40)34-12-23-6-24(13-34)8-25(7-23)14-34)19-37-32(41)35-15-26-9-27(16-35)11-28(10-26)17-35/h1-5,23-29H,6-21H2,(H,36,40)(H,37,41)(H,38,42) |
Clé InChI |
VNVVTVXYGPWPDR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(CNC(=O)C45CC6CC(C4)CC(C6)C5)OC(=O)CNC(=O)OCC7=CC=CC=C7 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(CNC(=O)C45CC6CC(C4)CC(C6)C5)OC(=O)CNC(=O)OCC7=CC=CC=C7 |
Autres numéros CAS |
138405-02-4 |
Synonymes |
1,3-bis(adamantane-1-carbonylamino)propan-2-yl 2-phenylmethoxycarbonyl aminoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





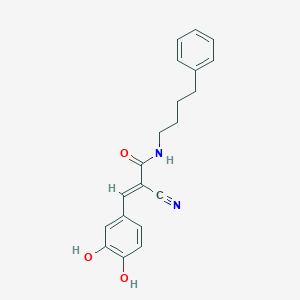
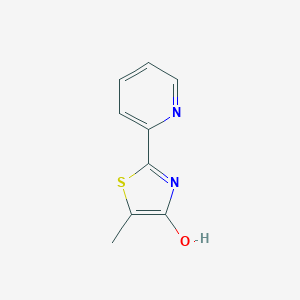
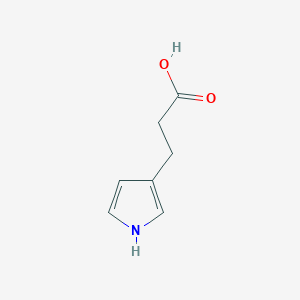
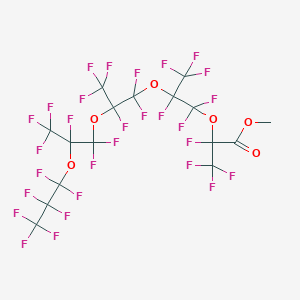
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
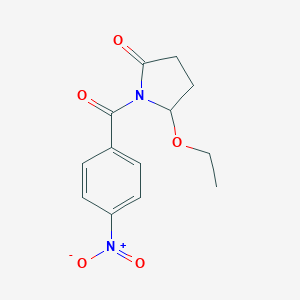
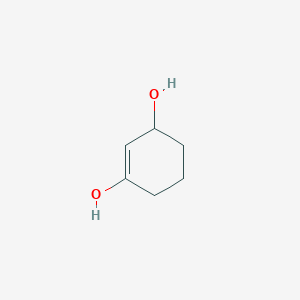
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
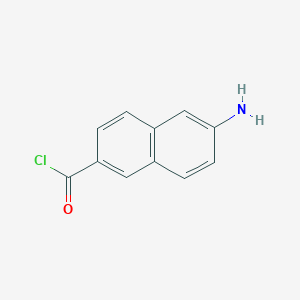
![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
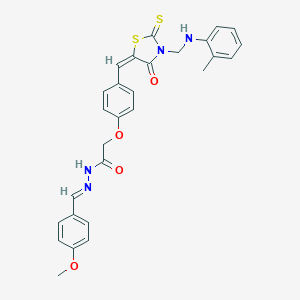
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)